(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-MESITYLBUTANAMIDE is a complex organic compound that features a thiazole ring, an amino group, and a mesityl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-MESITYLBUTANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group onto the thiazole ring.
Acylation: The acetyl group can be introduced via acylation reactions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated thiazole with hydrazine derivatives.
Attachment of the Mesityl Group: The mesityl group can be introduced through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially at the mesityl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-MESITYLBUTANAMIDE could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Insertion between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole derivatives: Compounds with similar thiazole rings and amino groups.
Hydrazones: Compounds featuring hydrazone linkages.
Mesityl-substituted compounds: Molecules with mesityl groups attached to various functional groups.
Uniqueness
3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL
Properties
Molecular Formula |
C18H23N5O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C18H23N5O2S/c1-10-5-11(2)17(12(3)6-10)21-15(24)7-13(4)22-23-16(25)8-14-9-26-18(19)20-14/h5-6,9H,7-8H2,1-4H3,(H2,19,20)(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
SNWBDFSNYSHGOC-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)CC2=CSC(=N2)N)/C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)CC2=CSC(=N2)N)C)C |
Origin of Product |
United States |
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